![molecular formula C22H16Cl2N2S B2502926 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline CAS No. 303149-47-5](/img/structure/B2502926.png)
2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly as histamine H4 receptor inverse agonists, antibacterial and antifungal agents, and AMPA receptor antagonists .
Synthesis Analysis
Quinazoline derivatives are typically synthesized through various methods, including the S-arylation method, which is noted for its simplicity and high conversion rates with short reaction times . Another approach involves the alkylation of quinazoline-4(3H)-thione with different alkylating agents to introduce various substituents onto the quinazoline core . The sulfonylation of quinazolin-4(3H)-ones has also been explored, with the position of sulfonylation being influenced by the substituents present at the 2-position of the quinazoline ring .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be characterized using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These analyses provide insights into the equilibrium geometry, vibrational wave numbers, and the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including regioselective sulfonylation and N- to O-sulfonyl migration . The reactivity of the quinazoline core can be altered by introducing different substituents, which can lead to the formation of novel heterocyclic compounds through reactions such as bromocyclization and heterocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of sulfanyl groups and other substituents can affect the compound's physicochemical properties, such as solubility and stability . The introduction of sulfonamide groups has been shown to improve the physicochemical properties of these compounds, which is beneficial for their potential as drug candidates . Additionally, the crystal structure and Hirshfeld surface analysis can provide detailed information about the intermolecular interactions and solid-state properties of these compounds .
科学的研究の応用
Anticancer and Biological Activity
Quinazoline and sulfonamide derivatives, including structures similar to 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline, have demonstrated significant biological activities, particularly in anticancer research. Novel sulfonamides incorporating benzo[g]quinazolinemoieties were designed and synthesized, showing effectiveness on multiple cell lines. Molecular docking studies highlighted their potential interaction within the active site of carbonic anhydrase IX, a target commonly expressed in some types of cancer cells (Ghorab et al., 2016).
Synthetic Chemistry and Heterocyclization
The compound's derivatives have been involved in extensive synthetic chemistry research. Novel sulfoxide derivatives in the benzodiazine series, including quinazolines, were synthesized, providing valuable insights into the chemical properties and potential applications of these compounds in various domains (Fur et al., 2004). Moreover, studies on the alkylation and heterocyclization of 4-(alkenylsulfanyl)quinazolines have contributed to the understanding of the compound's chemical behavior and potential in creating novel therapeutic agents (Bakhteeva et al., 2020).
Drug Design and Molecular Docking
The quinazoline derivatives have been explored in drug design, particularly for their anti-inflammatory properties. Analogue-based design and synthesis of 2,3-diaryl quinazolinones, and molecular docking analysis to understand the binding interactions with COX-2 enzyme, have highlighted the compound's potential as a non-ulcerogenic anti-inflammatory agent (Manivannan & Chaturvedi, 2011).
Synthetic Pathways and Chemical Transformations
The compound has been a subject of interest in exploring novel synthetic pathways and chemical transformations. For instance, transformations of 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one have led to the formation of new compounds, showcasing the versatility and potential of the compound's derivatives in various chemical processes (Markosyan et al., 2018).
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[(4-chlorophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2S/c23-17-9-5-15(6-10-17)13-21-25-20-4-2-1-3-19(20)22(26-21)27-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWUZVKYZVCGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

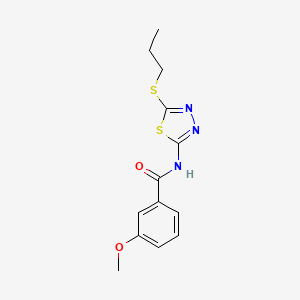
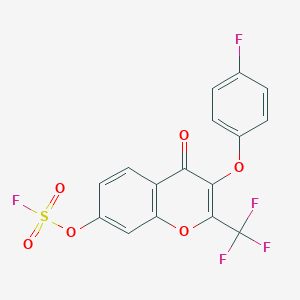
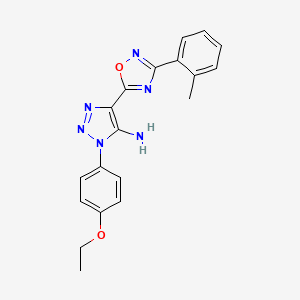
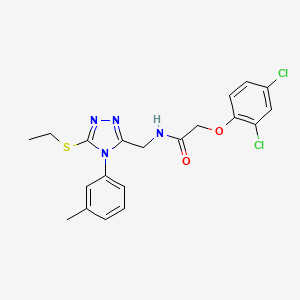
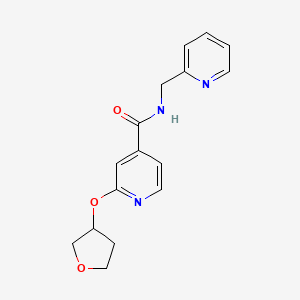

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)
![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)
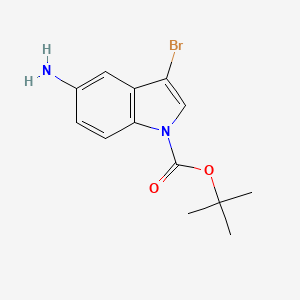
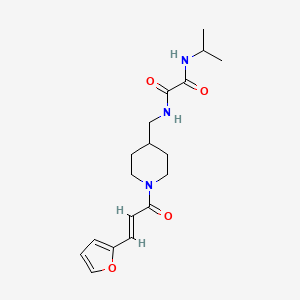
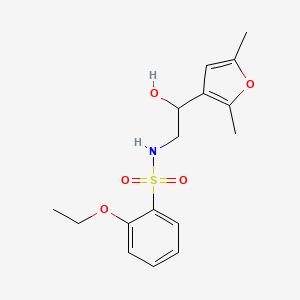

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)
![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)